molecular formula C18H23ClN4O2 B1500597 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-89-7

4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1500597
CAS RN: 939986-89-7
M. Wt: 362.9 g/mol
InChI Key: RKSROIYKSSMFBZ-UHFFFAOYSA-N
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Description

4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CP-465,022 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

CP-465,022 has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CP-465,022 has been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders. In pharmacology, CP-465,022 has been studied as a potential drug candidate for the treatment of neuropathic pain. In medicinal chemistry, CP-465,022 has been used as a tool compound for the development of new drugs that target the GABA-A receptor.

Mechanism of Action

CP-465,022 is a selective antagonist of the GABA-A receptor α2/α3 subtypes. The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. CP-465,022 binds to the α2/α3 subtypes of the GABA-A receptor and prevents the binding of GABA, leading to a decrease in inhibitory neurotransmission. This mechanism of action may underlie the anxiolytic and analgesic effects of CP-465,022.
Biochemical and Physiological Effects:
CP-465,022 has been shown to have anxiolytic and analgesic effects in animal models. In a study using the elevated plus maze test, CP-465,022 was found to increase the time spent in the open arms of the maze, indicating anxiolytic effects. In a study using the formalin test, CP-465,022 was found to reduce pain behaviors in rats, indicating analgesic effects. CP-465,022 has also been shown to have sedative effects and may impair cognitive function at high doses.

Advantages and Limitations for Lab Experiments

CP-465,022 has several advantages for use in lab experiments. It is a selective antagonist of the GABA-A receptor α2/α3 subtypes, making it a useful tool compound for studying the role of these subtypes in various physiological and pathological processes. CP-465,022 is also readily available for large-scale production, making it a cost-effective option for researchers. However, CP-465,022 has limitations for use in lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. CP-465,022 also has sedative effects, which may confound behavioral studies.

Future Directions

There are several future directions for research on CP-465,022. One area of interest is the development of new drugs that target the GABA-A receptor α2/α3 subtypes for the treatment of anxiety disorders and neuropathic pain. Another area of interest is the study of the role of the GABA-A receptor α2/α3 subtypes in various physiological and pathological processes, such as sleep, memory, and epilepsy. Additionally, the development of new formulations of CP-465,022 with improved solubility and pharmacokinetic properties may enhance its usefulness as a tool compound for research.

properties

IUPAC Name

tert-butyl 4-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)23-10-8-12(9-11-23)20-16-15(19)21-13-6-4-5-7-14(13)22-16/h4-7,12H,8-11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSROIYKSSMFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671383
Record name tert-Butyl 4-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939986-89-7
Record name 1,1-Dimethylethyl 4-[(3-chloro-2-quinoxalinyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

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